CAS 1797236-26-0: Physicochemical & Target-Class Profile
Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1797236-26-0) is a synthetic carbamate derivative built on a 1,3,5-trisubstituted pyrazole scaffold. Its structure combines an ethyl carbamate side chain with a cyclopropyl group at the pyrazole 5-position and a trifluoromethyl group at the 3-position [1]. This substitution pattern places it within a class of pyrazole-carbamates that have been explored as kinase inhibitor scaffolds, agrochemical intermediates, and porcupine (PORCN) inhibitor fragments [2]. The compound is listed under the synonym ETC-1922159 in certain vendor catalogs [3], though independent structural verification confirms this is a distinct chemical entity from the clinical-stage PORCN inhibitor ETC-159 (CAS 1638250-96-0), which features a purine-dione core rather than a pyrazole-carbamate [4]. The molecular formula is C₁₂H₁₆F₃N₃O₂ with a molecular weight of 291.27 g/mol [5].
May support kinase inhibitor scaffold studies
PORCN inhibitor fragment research context
Building block for pyrazole-based agrochemical intermediates
Structurally distinct from clinical-stage PORCN inhibitor ETC-159
[1] PubChem Compound Summary for SID 374198456, ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate. National Center for Biotechnology Information (2024). View Source
[2] Duraiswamy, A.J., et al. Discovery and Optimization of a Porcupine Inhibitor. Journal of Medicinal Chemistry, 2015, 58(15), 5889-5899. View Source
[3] Drug Information: ETC-1922159. IDRB Lab Drug Database. View Source
[5] MolBase Chemical Database. ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate. 2024. View Source
CAS 1797236-26-0: No Generic Pyrazole Substitution
The 5-cyclopropyl-3-trifluoromethyl substitution pattern on the pyrazole core creates a unique steric and electronic environment that cannot be replicated by simpler pyrazole-carbamates. The trifluoromethyl group at the 3-position withdraws electron density from the ring, altering the pKa of the adjacent nitrogen and modulating hydrogen-bonding capacity [1]. Simultaneously, the cyclopropyl group at the 5-position introduces conformational rigidity and a defined steric bulk that influences target binding and metabolic stability [2]. In related PORCN inhibitor series, replacement of the cyclopropyl with methyl or hydrogen resulted in 5- to 20-fold loss of potency, demonstrating the non-interchangeable nature of this substituent combination [3]. A direct comparison of ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate with its 3,5-dimethyl analog reveals a calculated LogP difference of approximately 0.8 units (estimated 2.5 vs 1.7), translating to significantly altered membrane permeability and pharmacokinetic behavior [4]. These quantitative differences mean that generic substitution of this compound with another pyrazole-carbamate in a validated assay or synthetic route cannot be assumed to yield equivalent results.
3,5-Dimethyl analog may shift lipophilicity and membrane permeability, altering assay outcomes
Replacing cyclopropyl with methyl may reduce metabolic stability, affecting clearance interpretation
Substituting CF₃ with CH₃ may lower target engagement in kinase assays, changing potency context
[1] Hansch, C., Leo, A., Taft, R.W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165-195. View Source
[2] Meanwell, N.A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. View Source
[3] Duraiswamy, A.J., et al. Discovery and Optimization of a Porcupine Inhibitor. Journal of Medicinal Chemistry, 2015, 58(15), 5889-5899. View Source
[4] MolBase Chemical Database. Calculated LogP for ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate and ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate. View Source
CAS 1797236-26-0: Quantitative Evidence vs. Alternatives
Lipophilicity Advantage vs. Dimethyl Analog
The 5-cyclopropyl-3-trifluoromethyl substitution confers significantly higher lipophilicity compared to a 3,5-dimethyl analog, as estimated by calculated partition coefficients. This difference is expected to translate into enhanced membrane permeability and potentially altered tissue distribution [1].
Lipophilicity DifferenceData to verify
ΔLogP ≈ +0.8 (calculated)
May influence membrane partitioning in cell assays
Calculated values using MolBase algorithm; no experimental LogP data available for target compound.
Why This Matters
A LogP difference of 0.8 units can correspond to a 6- to 10-fold difference in membrane partitioning, which directly impacts cell-based assay results and in vivo pharmacokinetics.
LipophilicityLogPMembrane PermeabilityDrug Design
[1] MolBase Chemical Database. Calculated LogP values. View Source
Metabolic Stability from Cyclopropyl Group
The cyclopropyl group at the pyrazole 5-position provides steric shielding against cytochrome P450-mediated oxidation, a feature absent in analogs bearing methyl or unsubstituted pyrazole rings. In structurally related pyrazole-carboxamide series, cyclopropyl substitution reduced intrinsic clearance in human liver microsomes by 3- to 5-fold compared to methyl substitution [1][2].
Metabolic StabilityClass-level
~3.75-fold lower CLint vs. methyl analog
May support interpretation of clearance context
Data from pyrazole-carboxamide series; not measured on this compound
In vitro intrinsic clearance (human liver microsomes)
Target Compound Data
No direct data; inferred from class: predicted moderate-to-low clearance based on cyclopropyl + trifluoromethyl combination.
Comparator Or Baseline
3-Methyl analog: reported CL_int ~45 μL/min/mg protein; Cyclopropyl analog: CL_int ~12 μL/min/mg protein in pyrazole-carboxamide series [2].
Quantified Difference
~3.75-fold reduction in intrinsic clearance for cyclopropyl vs. methyl
Conditions
Human liver microsomes, 1 μM substrate, NADPH-dependent oxidation; data from pyrazole-carboxamide series, not direct measurement on target compound.
Why This Matters
For procurement decisions, a compound with predicted lower metabolic clearance reduces the risk of rapid in vivo degradation, making it a more reliable tool compound for cellular and in vivo studies.
[1] Duraiswamy, A.J., et al. Discovery and Optimization of a Porcupine Inhibitor. Journal of Medicinal Chemistry, 2015, 58(15), 5889-5899. View Source
[2] St. Jean, D.J., Fotsch, C. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 2012, 55(13), 6002-6020. View Source
Trifluoromethyl-Enhanced Target Binding
The trifluoromethyl group at the pyrazole 3-position engages in favorable hydrophobic interactions and can form orthogonal multipolar interactions with backbone carbonyls in target proteins. In a series of pyrazole-based kinase inhibitors, the CF₃-substituted analog exhibited IC₅₀ values 8- to 15-fold lower than the corresponding CH₃-substituted analog against multiple kinase targets [1].
Binding Potency ContextClass-level
~15-fold lower IC50 for CF3 vs. CH3 analog
May influence target engagement in kinase panels
Kinase panel data from pyrazole-amide series; direct data lacking
ABL1 kinase biochemical assay, ATP concentration at Km; data from pyrazole-amide series.
Why This Matters
The significant potency enhancement conferred by CF₃ substitution suggests this compound is more likely to engage targets at pharmacologically relevant concentrations, reducing the need for high compound consumption in screening campaigns.
[1] Müller, K., Faeh, C., Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317(5846), 1881-1886. View Source
Synthetic Accessibility vs. Ortho-Substituted Analogs
The 1,3,5-trisubstitution pattern of this pyrazole-carbamate places the ethyl carbamate linker at the N1 position, leaving the 4-position available for further derivatization. This contrasts with 3,5-disubstituted pyrazoles lacking an N1 handle, which require additional synthetic steps to install a linker. In reported synthetic routes, N1-alkylated pyrazole carbamates are obtained in 2-3 steps from commercially available 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1027617-86-2) with overall yields exceeding 60% [1].
Synthetic TractabilitySource review
~2× higher yield, 2–3 fewer steps
May simplify synthetic route development
Patent-reported gram-scale procedure; scalability to verify
4-substituted pyrazole-carbamate analog: requires 4-5 steps with protecting group strategies, ~30% overall yield.
Quantified Difference
~2-fold higher overall yield and 2-3 fewer synthetic steps
Conditions
Solution-phase synthesis at gram scale; data from patent literature on related pyrazole derivatives.
Why This Matters
For procurement, higher synthetic accessibility translates to lower cost, faster delivery timelines, and greater scalability, making this compound a preferred building block for library synthesis.
[1] US Patent US8921364B2. Modulators of Calcium Release-Activated Calcium Channel. Example synthetic procedures for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives. View Source
CAS 1797236-26-0: Recommended Application Scenarios
Fragment-Based Discovery for Kinases & PORCN
The combination of a privileged pyrazole scaffold with metabolic stability-enhancing cyclopropyl and CF₃ groups makes this compound suitable as a fragment or early lead in FBDD. Its calculated LogP of ~2.5 suggests adequate solubility for biochemical screening while retaining membrane permeability for cell-based follow-up. The N1-ethyl carbamate linker provides a synthetic handle for rapid analog generation. Researchers procuring this compound for FBDD should prioritize it over simpler pyrazole fragments due to its pre-optimized substituent pattern, which reduces the number of synthetic iterations needed to achieve lead-like properties [1].
Chemical Probes for Wnt/β-Catenin Pathway
Given the structural relationship to PORCN inhibitor pharmacophores, this compound may serve as a starting point for developing chemical probes to interrogate Wnt ligand palmitoylation and secretion. The trifluoromethyl group is expected to enhance target engagement through hydrophobic interactions, while the cyclopropyl group may confer selectivity against closely related MBOAT family members. Procurement for chemical probe programs should include a direct head-to-head comparison with the clinical PORCN inhibitor ETC-159 in Wnt reporter assays (e.g., STF3A β-catenin reporter) to quantify differential activity [2].
Agrochemical SDHI Lead Optimization
Pyrazole-carboxamide derivatives are a well-established class of SDHI fungicides (e.g., bixafen, fluxapyroxad). The ethyl carbamate variant introduces a hydrogen-bond donor/acceptor motif absent in commercial SDHIs, potentially altering binding mode and resistance profile. The cyclopropyl group may enhance metabolic stability in planta, while the CF₃ group improves translocation. Procurement for agrochemical screening should include comparative in vitro SDH enzyme inhibition assays against wild-type and mutant SDH isoforms (e.g., H272Y, H272R) using this compound alongside bixafen as a reference standard [3].
Building Block for Parallel Library Synthesis
The N1-ethyl carbamate functionality serves as a versatile anchor point for amide coupling, urea formation, or further N-alkylation, enabling rapid parallel synthesis of diverse compound libraries. The 4-position of the pyrazole ring remains unsubstituted, offering a site for electrophilic aromatic substitution or cross-coupling reactions. Procurement for library synthesis should specify this compound over analogs lacking the N1 linker, as it eliminates the need for a separate linker-installation step, saving 1-2 synthetic steps per library member [4].
Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor research
Pre-functionalized pyrazole scaffold
Biochemical screening & permeability assays
Wnt/β-catenin pathway studies
PORCN inhibitor pharmacophore context
Wnt reporter assay interpretation
Agrochemical SDHI lead research
Hydrogen-bond donor/acceptor motif
SDH enzyme inhibition context
Parallel library synthesis
N1-ethyl carbamate linker handle
Synthetic step reduction context
[1] Duraiswamy, A.J., et al. Discovery and Optimization of a Porcupine Inhibitor. Journal of Medicinal Chemistry, 2015, 58(15), 5889-5899. View Source
[3] Sierotzki, H., Scalliet, G. A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology, 2013, 103(9), 880-887. View Source
[4] US Patent US8921364B2. Modulators of Calcium Release-Activated Calcium Channel. View Source
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